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Compound of Interest

Compound Name:
4-iodo-6-methyl-2H-indazole-3-

carbaldehyde

CAS No.: 885522-34-9

Cat. No.: B1613912

Get Quote

Executive Summary & Pharmacophore Context
Indazole aldehydes are critical intermediates in the synthesis of kinase inhibitors (e.g., Axitinib,

Pazopanib analogs). The position of the formyl group (–CHO) on the indazole scaffold

significantly alters the carbonyl (

) stretching frequency due to varying degrees of conjugation and mesomeric effects from the
nitrogen-rich heterocycle.

This guide focuses on distinguishing the 3-formyl isomer (directly attached to the pyrazole ring)

from benzene-ring isomers (4-, 5-, 6-, 7-formyl) and standard aromatic aldehydes using FTIR

spectroscopy.

Mechanistic Insight: The Electronic Landscape
The vibrational frequency of the carbonyl group is dictated by bond order, which is reduced by

conjugation (resonance) and hydrogen bonding.
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The 3-Position Anomaly: In 1H-indazole-3-carboxaldehyde, the carbonyl carbon is directly

attached to the electron-rich pyrazole ring. The lone pair on the

nitrogen participates in the aromatic system, creating a strong mesomeric (+M) effect that
pushes electron density into the carbonyl anti-bonding orbital. This weakens the

bond, causing a Red Shift (lower wavenumber) compared to standard benzaldehyde.

The Benzene-Ring Isomers (4, 5, 6, 7): When the aldehyde is on the benzene ring, the

pyrazole moiety acts merely as a fused substituent. The resonance interaction is less direct

than at the 3-position, resulting in absorption frequencies closer to typical aromatic

aldehydes.

Hydrogen Bonding: The

proton in 1H-indazoles can act as a hydrogen bond donor. In the solid state (KBr/ATR),
intermolecular H-bonding with the carbonyl oxygen further lowers the frequency.
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Caption: Electronic delocalization pathway showing why C3-substitution results in a stronger

red shift compared to C5-substitution.

Comparative Data Analysis
The following table synthesizes experimental data for indazole aldehydes against standard

benchmarks.
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Compound Structure Type

C=O
Frequency (

, cm⁻¹)

Electronic
Driver

Data Source

1H-Indazole-3-

carboxaldehyde

Heteroaromatic

(Pyrazole-linked)
1670 – 1675

Strong +M from

Pyrazole ring; H-

bonding

[1][2]

5-Fluoro-1H-

indazole-3-CHO

Substituted 3-

CHO
1683

F-atom induction

(-I) opposes

resonance

slightly

[2]

6-Fluoro-1H-

indazole-3-CHO

Substituted 3-

CHO
1695

Positional

electronic effect
[2]

Benzaldehyde
Carbocyclic

Aromatic
1703 – 1705

Baseline

aromatic

conjugation

[3]

Indole-3-

carboxaldehyde

Heteroaromatic

(Pyrrole-linked)
1640 – 1660

Very Strong +M

from Indole

Nitrogen

[4]

Aliphatic

Aldehyde
Non-conjugated 1730 – 1740

No resonance

(Induction only)
[3]

Key Diagnostic Rule:

If

: Likely 3-formyl indazole (or indole).

If

: Likely benzene-ring substituted (4, 5, 6, 7-formyl) or electron-withdrawing group present.

Experimental Protocol: Validated Acquisition
To ensure reproducibility and distinguish these subtle shifts, follow this self-validating protocol.
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Method A: Attenuated Total Reflectance (ATR) -
Recommended
ATR is preferred for solid indazoles as it minimizes sample preparation artifacts (e.g., moisture

in KBr).

Crystal Contact: Place ~2 mg of solid indazole aldehyde on the Diamond/ZnSe crystal.

Compression: Apply high pressure using the anvil clamp. Validation: Ensure the "contact

gauge" on software reads >80%. Poor contact yields noisy peaks.

Parameters:

Resolution: 2 cm⁻¹ (Critical for resolving multiplets).

Scans: 32 minimum.

Range: 4000–600 cm⁻¹.

Background: Collect air background immediately before sample.

Method B: Solution Phase (DCM/CHCl₃)
Use this to remove Hydrogen Bonding effects.

Dissolve 5 mg compound in 1 mL dry

.

Inject into a sealed liquid IR cell (CaF₂ windows).

Result: Expect a Blue Shift (shift to higher wavenumber, e.g., +10-15 cm⁻¹) compared to

solid state, as intermolecular H-bonds are broken.

Diagnostic Workflow
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Unknown Indazole Aldehyde Sample

Acquire FTIR (ATR Mode)

Check C-H Fermi Resonance
(2700-2850 cm⁻¹)

Is Doublet Present?

No (Not Aldehyde)

Analyze C=O Peak Position

Yes

Peak ~1670-1675 cm⁻¹
Likely 3-Formyl Isomer

< 1680

Peak ~1690-1710 cm⁻¹
Likely 4,5,6,7-Formyl Isomer

> 1690

Click to download full resolution via product page

Caption: Decision tree for assigning regioisomers based on carbonyl stretching frequency.

Troubleshooting & Validation
The "Fermi Resonance" Check: All aldehydes must show two weak

stretching bands at ~2720 cm⁻¹ and ~2820 cm⁻¹. If these are absent, the peak at 1670 cm⁻¹
may be an Amide I band or

stretch, not an aldehyde.
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Water Contamination: Indazoles are hygroscopic. A broad hump at 3300-3400 cm⁻¹ indicates

water, which can broaden the carbonyl peak. Dry sample in a vacuum oven at 40°C for 2

hours if observed.

Differentiation from Ketones: Indazole-3-ketones (e.g., 3-acetylindazole) absorb at slightly

lower frequencies than aldehydes due to the hyperconjugation of the methyl group, but the

lack of the 2720 cm⁻¹ Fermi doublet is the definitive differentiator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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